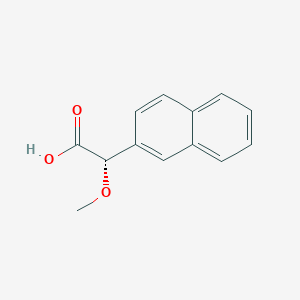

(S)-a-Methoxy-2-naphthylacetic acid

Description

Significance of Enantiomerically Pure Compounds in Contemporary Organic and Materials Chemistry

The synthesis of compounds in an enantiomerically pure form—that is, as a single enantiomer rather than a mixture of mirror-image molecules—is of paramount importance in modern science. wisdomlib.org Enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different properties in a chiral environment. mdpi.com This distinction is most critical in pharmacology and medicinal chemistry. enamine.net

Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral drug. mdpi.comenamine.net One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable or toxic side effects. numberanalytics.comquora.com A well-known example related to the naphthylacetic acid scaffold is Naproxen (B1676952), where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is significantly less active. sigmaaldrich.com Consequently, producing drugs as single enantiomers can lead to improved therapeutic profiles, simpler pharmacokinetics, and enhanced safety. mdpi.com This drive for enantiopurity has spurred significant advances in asymmetric synthesis and chiral separation technologies. enamine.netresearchgate.net

Beyond pharmaceuticals, enantiomeric purity is also crucial in materials science. The specific three-dimensional arrangement of chiral molecules can influence the macroscopic properties of polymers and crystalline materials, affecting their optical, electronic, and mechanical characteristics.

Overview of Chiral Building Blocks and Reagents in Asymmetric Transformations

Asymmetric transformations are chemical reactions that selectively produce one enantiomer of a chiral product. This is typically achieved using chiral building blocks or chiral reagents.

Chiral Building Blocks: These are enantiomerically pure molecules that are incorporated into the final structure of a larger, more complex molecule. They serve as a foundational source of chirality, guiding the stereochemical outcome of subsequent reactions. Common classes include chiral alcohols, amino acids, and carboxylic acids.

Chiral Reagents and Catalysts: These substances control the stereochemistry of a reaction without being incorporated into the final product. youtube.com They create a temporary chiral environment that favors the formation of one enantiomer over the other.

(S)-α-Methoxy-2-naphthylacetic acid is a prime example of a chiral carboxylic acid that functions as a specialized chiral reagent. Its primary documented application is as a chiral anisotropic NMR reagent. chemodex.com In this role, it is used to determine the absolute configuration of other chiral molecules, particularly secondary alcohols. chemodex.com By reacting the chiral acid with a chiral alcohol of unknown stereochemistry, a mixture of diastereomers is formed. The distinct signals of these diastereomers in an NMR spectrum, influenced by the anisotropic effects of the naphthyl group, allow for the assignment of the alcohol's absolute configuration. This function is a critical analytical tool in the development of new stereoselective synthetic methods.

Physicochemical Properties of (S)-α-Methoxy-2-naphthylacetic acid

| Property | Value | Reference |

| CAS Number | 157134-51-5 | chemodex.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₂O₃ | chemodex.comchemicalbook.com |

| Molecular Weight | 216.23 g/mol | chemodex.comnih.gov |

| Appearance | White powder | chemodex.com |

| Melting Point | 101-104 °C | chemodex.com |

| Optical Activity | [α]/D +177±5° (c = 0.1 in methanol) | chemodex.comchemicalbook.com |

| pKa | 3.55 ± 0.30 (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxy-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVFHDWREDKUCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157134-51-5 | |

| Record name | (S)-α-Methoxy-2-naphthylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantiomeric Enrichment of S a Methoxy 2 Naphthylacetic Acid

Asymmetric Synthetic Routes

Asymmetric synthesis provides a direct pathway to the desired enantiomer, bypassing the need for resolving a racemic mixture. numberanalytics.com Key strategies include the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods.

Stereoselective Catalytic Approaches for Enantioselective Preparation

The enantioselective preparation of (S)-α-Methoxy-2-naphthylacetic acid can be achieved through asymmetric catalysis. This involves the use of chiral catalysts, such as those derived from BINOL ligands, to control the stereochemical outcome of the reaction. nih.gov For instance, the enantioselective methoxylation of a 2-naphthylacetic acid precursor can be guided by a chiral catalyst to yield the (S)-enantiomer preferentially. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov The effectiveness of this approach often depends on the careful selection of the catalyst, solvent, and reaction conditions to maximize enantiomeric excess (ee).

A general scheme for this process begins with the esterification of (6-Methoxy-2-naphthyl)acetic acid to enhance its reactivity for the subsequent α-methylation step. The use of a chiral phase-transfer catalyst during methylation can introduce the desired stereochemistry at the α-position. Subsequent hydrolysis of the ester yields the target (S)-α-Methoxy-2-naphthylacetic acid.

Chiral Auxiliary-Mediated Synthesis of the Naphthylacetic Acid Scaffold

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of (S)-α-Methoxy-2-naphthylacetic acid, a chiral auxiliary can be attached to a precursor molecule.

A common strategy involves reacting a racemic α-halo-2-naphthylacetic acid derivative with a chiral alcohol or amine to form diastereomeric esters or amides. libretexts.orglibretexts.org These diastereomers possess different physical properties and can be separated by methods like fractional crystallization or chromatography. libretexts.orglibretexts.org Once separated, the chiral auxiliary is cleaved from the desired diastereomer to yield the enantiomerically pure (S)-α-Methoxy-2-naphthylacetic acid. The auxiliary can often be recovered and reused. wikipedia.org

Examples of chiral auxiliaries that have been employed in asymmetric synthesis include pseudoephedrine and oxazolidinones. wikipedia.orgnih.gov For example, pseudoephedrine can react with a carboxylic acid to form an amide, and the subsequent α-alkylation is directed by the chiral auxiliary. wikipedia.org

| Chiral Auxiliary | Typical Reaction | Separation Method | Key Feature |

| Pseudoephedrine | Formation of a chiral amide, followed by diastereoselective alkylation. | Crystallization or Chromatography | The methyl group on the auxiliary directs the incoming alkyl group. wikipedia.org |

| Oxazolidinones | Formation of a chiral imide, followed by stereoselective enolate reactions. | Chromatography | Establishes two contiguous stereocenters in aldol (B89426) reactions. wikipedia.org |

| (R)-MPA | Conversion of racemic acid to diastereomeric esters. | Fractional crystallization or chromatography. | Allows for separation based on differing physical properties of diastereomers. |

Biocatalytic and Microbial Transformations for Enantiopure Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.gov Enzymes, as chiral catalysts, can operate under mild conditions and often exhibit high enantioselectivity. For the preparation of (S)-α-Methoxy-2-naphthylacetic acid, a potential biocatalytic route could involve the kinetic resolution of a racemic ester precursor using a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the unreacted (S)-ester from the hydrolyzed (R)-acid. Subsequent hydrolysis of the (S)-ester would then yield the desired (S)-α-Methoxy-2-naphthylacetic acid.

While specific examples for (S)-α-Methoxy-2-naphthylacetic acid are not extensively detailed, the principles of biocatalysis are widely applied in the production of other chiral acids and amines. nih.gov

Racemic Resolution Strategies

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution strategies are necessary to isolate the desired (S)-enantiomer. libretexts.orglibretexts.orgpressbooks.pub

Diastereomeric Salt Crystallization for Chiral Separation

A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org The racemic α-Methoxy-2-naphthylacetic acid is reacted with an enantiomerically pure chiral base, such as an amine like (1R,2S)-ephedrine or N-methyl-D-glucamine. google.com This acid-base reaction forms a pair of diastereomeric salts: ((S)-acid • (R)-base) and ((R)-acid • (R)-base).

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. libretexts.orglibretexts.orggoogle.com This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble salt dissolved. After separation, the pure enantiomer of the acid can be recovered from the salt by treatment with a strong acid.

| Resolving Agent | Principle | Advantage |

| (1R,2S)-ephedrine | Forms diastereomeric salts with the racemic acid. | Differential solubility allows for separation via crystallization. |

| N-methyl-D-glucamine | Forms diastereomeric N-methyl-D-glucamine salts. google.com | Very different solubilities lead to easy and complete separation with high yield. google.com |

The efficiency of this method is influenced by the choice of the resolving agent and the crystallization solvent. rsc.org

Chiral Chromatographic Separations (e.g., Preparative HPLC, SFC)

Chiral chromatography is a powerful technique for the separation of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemic compound. In the context of (S)-α-Methoxy-2-naphthylacetic acid, a solution of the racemic mixture is passed through a chromatography column packed with a CSP.

Due to the differential interactions between the enantiomers and the chiral stationary phase, one enantiomer will travel through the column faster than the other, leading to their separation. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly used for this purpose on a larger scale. sielc.com The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. sigmaaldrich.com For instance, cyclodextrin-based CSPs are known for their ability to separate a wide variety of chiral compounds. sigmaaldrich.com

Kinetic Resolution Techniques (e.g., Enzymatic, Organocatalytic)

Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach has been successfully applied to obtain (S)-α-Methoxy-2-naphthylacetic acid, primarily through enzymatic methods.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution, particularly utilizing lipases, stands out as a highly effective method for the enantioselective synthesis of (S)-α-Methoxy-2-naphthylacetic acid. Lipases, due to their inherent chirality, can selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer enriched.

A common approach involves the enantioselective hydrolysis of a racemic ester of α-methoxy-2-naphthylacetic acid. For instance, lipase from Burkholderia cepacia has been employed to selectively hydrolyze the (S)-enantiomer of a racemic cyanohydrin acetate (B1210297) derived from 2-naphthaldehyde, a precursor to the target acid. In a typical setup, the racemic ester is subjected to hydrolysis in a buffered aqueous system. The lipase preferentially acts on the (S)-ester, converting it to the (S)-acid, while the (R)-ester remains largely unreacted. This allows for the separation of the desired (S)-acid from the unreacted (R)-ester.

Critical parameters that influence the efficiency of the enzymatic resolution include pH, temperature, and reaction time. Optimal conditions are typically found within a pH range of 7.0–7.5 and a temperature of 30–35°C, with reaction times spanning 24–48 hours. Under such optimized conditions, high enantiomeric excess (e.e.) for the unreacted (R)-ester can be achieved, signifying a successful resolution.

The choice of lipase is also a critical factor. While Burkholderia cepacia lipase has shown promise, other lipases such as Candida antarctica lipase B (CALB), a versatile and robust enzyme, are frequently used in kinetic resolutions of various chiral compounds and could be applicable here. scispace.comresearchgate.net The enantioselectivity of the enzymatic process is often quantified by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers.

Table 1: Parameters in Enzymatic Kinetic Resolution of α-Methoxy-2-naphthylacetic Acid Derivatives

| Parameter | Typical Range/Value | Significance |

| Enzyme | Lipases (e.g., Burkholderia cepacia, Candida antarctica Lipase B) | The choice of enzyme is crucial for achieving high enantioselectivity. |

| Substrate | Racemic ester of α-methoxy-2-naphthylacetic acid | The ester form is typically used for hydrolysis-based kinetic resolution. |

| pH | 7.0 - 7.5 | Maintains optimal enzyme activity and stability. |

| Temperature | 30 - 35 °C | Affects reaction rate and enzyme stability. |

| Reaction Time | 24 - 48 hours | Sufficient time is needed to achieve significant conversion and enantiomeric excess. |

| Enantiomeric Excess (e.e.) | >95% | A measure of the optical purity of the resulting enantiomer. |

| Enantiomeric Ratio (E) | High (>100) | Indicates the selectivity of the enzyme for one enantiomer over the other. |

Organocatalytic Kinetic Resolution

While enzymatic methods are well-documented, organocatalytic kinetic resolution presents an alternative and powerful strategy. This approach utilizes small, chiral organic molecules as catalysts to achieve enantioselective transformations. For α-arylalkanoic acids, chiral organocatalysts, such as those derived from benzotetramisole (BTM), have been effective in kinetic resolutions via enantioselective alcoholysis of in situ generated symmetrical anhydrides. researchgate.netfda.gov

In a typical organocatalytic resolution of a racemic carboxylic acid, the acid is first activated, often by forming a symmetric anhydride (B1165640). A chiral organocatalyst then facilitates the reaction of one enantiomer of the anhydride with an alcohol, leading to the formation of an ester and leaving the unreacted acid enriched in the other enantiomer. The selectivity of this process is highly dependent on the structure of the organocatalyst and the reaction conditions. While specific data for the organocatalytic resolution of (S)-α-Methoxy-2-naphthylacetic acid is not extensively detailed in publicly available literature, the principles established for similar α-arylalkanoic acids are applicable.

Optimization of Synthetic Pathways and Yield Enhancement Methodologies

The Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to produce 2-acetyl-6-methoxynaphthalene (B28280) is a critical step. The choice of solvent and reaction conditions significantly impacts the regioselectivity and yield. For instance, using nitrobenzene (B124822) as a solvent favors the formation of the desired 6-acetylated product over the 1-acetylated isomer. orgsyn.org Optimization of parameters such as temperature and the ratio of reactants and catalyst (e.g., aluminum chloride) is essential to maximize the yield of 2-acetyl-6-methoxynaphthalene, which can reach up to 48%. orgsyn.org

Following the acylation, the Willgerodt-Kindler reaction is employed to convert the acetyl group of 2-acetyl-6-methoxynaphthalene into a thiomorpholide, which is then hydrolyzed to the corresponding acetic acid. prepchem.com The optimization of this multi-step one-pot reaction involves careful control of the amounts of sulfur and morpholine, as well as the reaction temperature. Studies on similar acetophenones have shown that a multivariate approach to optimization, considering the interactions between different variables, is more effective than adjusting one variable at a time. jocpr.com

Table 2: Key Reactions and Optimization Considerations for the Synthesis of Racemic α-Methoxy-2-naphthylacetic Acid

| Reaction Step | Reactants | Product | Key Optimization Parameters |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride | 2-Acetyl-6-methoxynaphthalene | Solvent (Nitrobenzene favored), Temperature Control, Reactant/Catalyst Ratio orgsyn.org |

| Willgerodt-Kindler Reaction | 2-Acetyl-6-methoxynaphthalene, Sulfur, Morpholine | 2-(6-Methoxy-2-naphthyl)thioacetomorpholide | Temperature, Molar Ratios of Reactants prepchem.comjocpr.com |

| Hydrolysis | 2-(6-Methoxy-2-naphthyl)thioacetomorpholide | Racemic α-Methoxy-2-naphthylacetic acid | Acid/Base Concentration, Temperature, Reaction Time |

Application of S a Methoxy 2 Naphthylacetic Acid in Stereochemical Elucidation

Determination of Absolute Configuration of Chiral Substrates

The unambiguous assignment of the absolute configuration of stereocenters is a fundamental aspect of chemical research. (S)-α-Methoxy-2-naphthylacetic acid provides a basis for several spectroscopic methods aimed at achieving this elucidation.

(S)-α-Methoxy-2-naphthylacetic acid is recognized as an excellent chiral anisotropic NMR reagent, particularly for determining the absolute configuration of secondary alcohols. adipogen.comcaltagmedsystems.co.uk The methodology involves the esterification of a racemic or enantiomerically enriched alcohol with enantiopure (S)-α-Methoxy-2-naphthylacetic acid. This reaction converts the pair of enantiomers into a pair of diastereomers.

The core principle of this application lies in the magnetic anisotropy of the naphthyl ring system. In the resulting diastereomeric esters, the naphthyl group creates a distinct, anisotropic magnetic field. Due to differing steric interactions, the two diastereomers adopt different preferred conformations in solution. Consequently, the protons of the alcohol moiety reside in different regions of the naphthyl group's magnetic field, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). By analyzing these chemical shift differences, a spatial model of the diastereomers can be constructed, allowing for the assignment of the absolute configuration of the original alcohol. nih.gov

For example, when (S)-α-Methoxy-2-naphthylacetic acid is used, a general model predicts that protons of the alcohol that are spatially closer to the naphthyl ring will be shielded (shifted to a lower ppm), while those oriented away will be deshielded (shifted to a higher ppm).

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters Formed from a Chiral Secondary Alcohol and a Naphthyl-Based Chiral Derivatizing Agent

| Proton Group (on Alcohol Moiety) | Conformation A (e.g., R-alcohol) | Conformation B (e.g., S-alcohol) | Predicted Δδ (δA - δB) | Interpretation |

| -CH(OH)- | Shielded Zone | Deshielded Zone | Negative | Proton is closer to the naphthyl ring in Conformation A. |

| -CH₃ (adjacent to carbinol) | Deshielded Zone | Shielded Zone | Positive | Methyl group is further from the naphthyl ring in Conformation A. |

| -CH₂R (other side of carbinol) | Shielded Zone | Deshielded Zone | Negative | Methylene group is closer to the naphthyl ring in Conformation A. |

Note: This table presents a conceptual model. The actual sign of Δδ depends on the specific conformation and the Cahn-Ingold-Prelog priorities of the substituents.

The use of (S)-α-Methoxy-2-naphthylacetic acid is analogous to the well-established Mosher's method, which traditionally employs α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). wikipedia.org The fundamental strategy is the same: convert a chiral substrate (typically an alcohol or amine) into a mixture of diastereomeric esters or amides by reacting it with the enantiopure derivatizing agent. wikipedia.org

The absolute configuration is then determined by a comparative ¹H NMR analysis of the resulting diastereomers. mdpi.com The differences in chemical shifts (Δδ) for protons on either side of the newly formed ester or amide linkage provide the data needed to deduce the stereochemistry. In this context, (S)-α-Methoxy-2-naphthylacetic acid serves as a valuable alternative to MTPA, with the bulky and magnetically anisotropic naphthyl group acting as the structural element responsible for inducing the diagnostic chemical shift differences. In cases where the resulting diastereomers are unstable, advanced techniques like HPLC-NMR can be employed for their analysis. mdpi.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. While a chiral substrate may have a weak or non-diagnostic CD or VCD spectrum on its own, its absolute configuration can often be determined after derivatization with a suitable chromophoric or vibrationally active auxiliary.

(S)-α-Methoxy-2-naphthylacetic acid is well-suited for this purpose due to the strong UV absorbance and distinct vibrational modes of its naphthalene (B1677914) ring system. When a chiral alcohol or amine is derivatized with this acid, the intense chromophore of the naphthyl group dominates the CD spectrum of the resulting ester or amide. The sign and shape of the observed Cotton effects in the CD spectrum can then be correlated with the absolute configuration of the substrate, often through the application of empirical rules or comparison with quantum chemical calculations. Similarly, VCD analysis of the derivatives can provide conformational and configurational information through the analysis of chiral vibrational bands.

Assessment of Enantiomeric Purity and Enantiomeric Excess

Determining the enantiomeric purity or enantiomeric excess (e.e.) is critical in the synthesis and application of chiral compounds. (S)-α-Methoxy-2-naphthylacetic acid can be employed as a derivatizing agent in both chromatographic and spectroscopic methods to achieve this quantification.

Chromatographic methods are among the most common and accurate for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess can be determined by either direct or indirect HPLC methods.

Direct Methods: In direct analysis, the enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for separating enantiomers of compounds structurally similar to (S)-α-Methoxy-2-naphthylacetic acid, like Naproxen (B1676952). nih.gov The separation occurs due to the differential transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions like hydrogen bonding and π-π stacking. nih.gov Different modes, including normal phase (NP), polar organic (PO), and reversed-phase (RP), can be optimized to achieve baseline separation. nih.govnih.gov

Indirect Methods: In the indirect approach, the enantiomeric mixture is first derivatized with an enantiopure reagent, such as the activated acid chloride of (S)-α-Methoxy-2-naphthylacetic acid, to form a mixture of diastereomers. These diastereomers can then be readily separated on a standard, achiral HPLC column (e.g., C18) because they have different physical properties. The relative peak areas of the separated diastereomers correspond directly to the enantiomeric ratio of the original sample.

Table 2: Examples of Chiral HPLC Conditions for Separation of Naphthalene-Based Carboxylic Acid Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Reference |

| Quinine-based anion exchanger | Methanol with acetic acid as counter-ion | Polar Organic (PO) | nih.gov |

| Chiralpak AS-3R (amylose tris((S)-methylbenzylcarbamate)) | Phosphate buffer / Acetonitrile (ACN) | Reversed-Phase (RP) | nih.gov |

| Kromasil Cellucoat (cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Trifluoroacetic acid | Normal Phase (NP) | nih.gov |

Gas Chromatography (GC): Similar to indirect HPLC, an indirect GC method can be used for purity assessment. The enantiomers of a volatile analyte (e.g., a chiral alcohol or amine) are derivatized with (S)-α-Methoxy-2-naphthylacetic acid (or its chloride) to form less polar, more volatile diastereomeric esters or amides. These diastereomers can then be separated on a standard achiral capillary GC column and quantified by a detector like a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com

NMR spectroscopy provides a powerful alternative to chromatography for determining enantiomeric excess. When a chiral substrate is derivatized with enantiopure (S)-α-Methoxy-2-naphthylacetic acid, the resulting mixture consists of diastereomers. As described previously (3.1.1), these diastereomers will exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR, if a fluorine-containing analogue were used).

By acquiring a high-resolution spectrum where at least one pair of corresponding signals for the two diastereomers is baseline-resolved, the enantiomeric excess can be calculated. The integration (area under the curve) of these two distinct peaks is directly proportional to the concentration of each diastereomer in the mixture. The e.e. is then calculated using the formula:

e.e. (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] × 100

This method is often rapid, requires no chromatographic separation, and can be performed on standard NMR instrumentation.

Polarimetry for Optical Activity Assessment

Polarimetry is a crucial technique in stereochemical elucidation, employed to measure the extent to which a substance rotates the plane of polarized light. This property, known as optical activity, is a hallmark of chiral molecules, which are non-superimposable on their mirror images. Enantiomers, which are pairs of such mirror-image isomers, are distinguished by their equal but opposite effect on plane-polarized light. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-) libretexts.org. The measurement of this rotation provides a fundamental method for characterizing and quantifying chiral compounds like (S)-α-Methoxy-2-naphthylacetic acid.

The primary instrument used is a polarimeter, which passes monochromatic light through a polarizer to create plane-polarized light. This light then travels through a sample cell containing a solution of the chiral compound. The angle of rotation (α) is measured by a second polarizer, called the analyzer libretexts.org. The specific rotation, [α], is a standardized physical constant for a given chiral molecule and is calculated using the observed rotation, concentration, and path length of the sample tube. This value is characteristic of the compound's structure, the solvent used, the temperature, and the wavelength of light employed libretexts.org.

The application of polarimetry is central to determining the enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer in a mixture. Enantiomeric excess is a comparison of the optical rotation of a mixture to that of a pure enantiomer libretexts.org. A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical activity because the rotations of the individual enantiomers cancel each other out libretexts.org. By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the percentage of each enantiomer in the mixture can be determined. This is particularly vital in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different physiological effects schmidt-haensch.com.

Research findings have demonstrated the power of combining polarimetry with chiral selective separation methods, such as high-performance liquid chromatography (HPLC). This combination allows for the quantitative analysis of enantiomeric mixtures even when chromatographic resolution is poor (resolutions of 0.3-0.4) nih.gov. The sensitivity of modern laser-based polarimetric detectors is exceptionally high, capable of detecting rotations on the order of 10 micro-degrees nih.gov. Factors that influence the shape of the polarimetric response and the accuracy of the measurement include the chromatographic resolution and the specific rotation of the compounds being analyzed nih.gov. For structurally similar chiral acids, specific rotation values can vary significantly, often falling within a broad range.

Below is a table summarizing the key parameters and findings related to the polarimetric assessment of chiral acids.

| Parameter | Description | Typical Value/Finding |

| Specific Rotation [α] | The standardized measure of a compound's optical rotation under specific conditions (temperature, solvent, wavelength). | For acids structurally similar to (S)-α-Methoxy-2-naphthylacetic acid, values can range from +50° to +150° . |

| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer in a mixture, calculated from the observed optical rotation. | Can be determined for mixtures with low to high ee, even at poor chromatographic resolutions (0.3-0.4) libretexts.orgnih.gov. |

| Detection Sensitivity | The minimum amount of rotation or substance that can be reliably measured by the polarimeter. | Laser-based systems can achieve a rotational sensitivity of ~10 µdeg, corresponding to ~10 ng of a substance with a specific rotation of 100° nih.gov. |

| Influencing Factors | Variables that affect the accuracy and shape of the polarimetric measurement when coupled with chromatography. | Chromatographic resolution and the specific rotation of the analyte are key factors nih.gov. |

Role of S a Methoxy 2 Naphthylacetic Acid in Asymmetric Catalysis and Organic Transformations

Development and Application as Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The carboxylate functionality of (S)-α-Methoxy-2-naphthylacetic acid allows it to act as a potential chiral ligand, coordinating to a metal center and creating a chiral environment for catalysis. However, the application of this specific compound as a ligand in metal-catalyzed asymmetric reactions is not extensively documented in scientific literature.

The potential for this class of compounds to act as ligands is illustrated by the closely related molecule, (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid, commonly known as Naproxen (B1676952). Research has shown that Naproxen can be used as a chiral ligand in the synthesis of organotin(IV) carboxylate metal complexes. sigmaaldrich.com In these complexes, the carboxylate group of the chiral acid binds to the metal center. While this demonstrates the feasibility of using chiral naphthyl-containing carboxylic acids as ligands, detailed studies on the catalytic activity and enantioselectivity of complexes involving (S)-α-Methoxy-2-naphthylacetic acid itself are not widely reported. The design of effective chiral ligands often requires specific steric and electronic properties to induce high levels of stereoselectivity in a catalytic reaction, and the suitability of this particular acid for broader applications in metal catalysis remains an area for further exploration.

Utilization as Chiral Organocatalysts or Components in Enantioselective Processes

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. nih.gov Chiral carboxylic acids can function as chiral Brønsted acid catalysts, activating substrates through protonation within a defined chiral pocket. This can facilitate a range of enantioselective transformations.

Despite possessing a carboxylic acid group and a well-defined chiral center, the use of (S)-α-Methoxy-2-naphthylacetic acid as a primary organocatalyst is not described in the available literature. Its structural features—a moderately acidic proton and a rigid chiral scaffold—are hallmarks of potential organocatalysts. However, its application appears to be dominated by its role as a chiral auxiliary, where it is stoichiometrically attached to a substrate rather than used in catalytic amounts.

Mechanistic Studies of Catalytic Cycles Involving (S)-a-Methoxy-2-naphthylacetic acid Derivatives

Mechanistic insights into how derivatives of (S)-α-Methoxy-2-naphthylacetic acid induce chirality come primarily from studies of its closely related analogues, such as 2-methoxy-2-(1-naphthyl)propionic acid, in the context of chiral recognition. These studies reveal that a combination of non-covalent interactions is responsible for the discrimination between enantiomers.

X-ray crystallography studies on salts formed between chiral naphthylpropanoic acids and chiral amines show that the molecules arrange into highly ordered structures. The key interactions that define the chiral recognition mechanism include:

Methoxy-Group-Assisted Salt Bridge: A primary ammonium (B1175870) cation forms a salt bridge with the carboxylate anion. This interaction is reinforced by a hydrogen bond involving the ether oxygen of the methoxy (B1213986) group.

Aromatic CH-π Interactions: The aromatic protons of the amine cation interact favorably with the electron-rich π-system of the naphthyl group.

π-π Stacking: The naphthyl rings can engage in stacking interactions, further stabilizing the diastereomeric complex.

These simultaneous interactions create a rigid and well-defined chiral environment. A crucial conformational feature, confirmed by X-ray analysis of derived esters, is that the methoxyl oxygen atom is held syn to the ester carbonyl oxygen. nih.gov This fixed conformation locks the orientation of the naphthyl group relative to the rest of the molecule, creating a distinct and predictable steric environment that shields one face of the reactive center, thereby directing the approach of incoming reagents. This principle of forming a stable, diastereomeric complex through multiple, synergistic non-covalent interactions is fundamental to its role in asymmetric induction.

Application as a Chiral Auxiliary in Asymmetric Induction

The most significant and well-documented role of (S)-α-Methoxy-2-naphthylacetic acid and its analogues is as a chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The primary application of this scaffold as a chiral auxiliary is in the enantioresolution of racemic alcohols and the determination of their absolute configuration, which involves a carbon-heteroatom (C-O) bond-forming reaction (esterification). The enantiopure acid is reacted with a racemic alcohol to form a mixture of diastereomeric esters. Due to the distinct three-dimensional shape of each diastereomer, they exhibit different physical properties, allowing them to be separated by standard chromatographic techniques like HPLC.

This method has proven highly effective for a variety of alcohols. The large, rigid naphthyl group and the specific conformation enforced by the α-methoxy group lead to significant differences in the chromatographic retention times of the diastereomeric esters, facilitating excellent separation.

| Racemic Alcohol Substrate | Chiral Auxiliary Used | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| (±)-Menthol | (±)-2-Methoxy-2-(1-naphthyl)propionic acid | 1.83 | 2.26 | nih.gov |

| (±)-1,2,3,4-Tetrahydro-4-phenanthrenol | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | - | - | nih.gov |

While its use in directing C-O bond formation is clear, its application in directing stereoselective C-C bond-forming reactions, such as enolate alkylations or aldol (B89426) reactions, is less common. In principle, an amide formed between (S)-α-Methoxy-2-naphthylacetic acid and an amine could be used to direct the alkylation of an attached prochiral ketone or imine, but specific examples are not prevalent in the literature. The field is more commonly dominated by other systems, such as Evans oxazolidinones or pseudoephedrine amides, for these transformations. williams.edunih.gov

A critical step in the use of a chiral auxiliary is its efficient removal from the product without racemizing the newly formed stereocenter. For auxiliaries attached via an ester linkage, standard methods are highly effective.

The two primary methods for cleaving the ester bond to release the chiral alcohol are:

Saponification (Hydrolysis): This involves treating the diastereomerically pure ester with a base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent (e.g., ethanol). nih.gov This hydrolyzes the ester to yield the enantiopure alcohol and the salt of the chiral auxiliary, which can then be recovered after an acidic workup.

Reductive Cleavage: A milder method that avoids the use of strong base is reduction with a hydride reagent, most commonly lithium aluminum hydride (LiAlH₄). nih.gov This reaction cleaves the ester bond to afford the desired enantiopure alcohol and also reduces the auxiliary's carboxylic acid to the corresponding alcohol, which can be separated chromatographically.

These cleavage protocols are robust and have been shown to proceed in high yields, allowing for the recovery of both the valuable enantiopure product and the chiral auxiliary.

Advanced Research Applications and Computational Investigations of S a Methoxy 2 Naphthylacetic Acid

Role in Proteomics Research Methodologies, including Derivatization and Analysis

While direct applications of (S)-α-Methoxy-2-naphthylacetic acid in mainstream proteomics are not extensively documented, its significance lies in the analytical methodologies that are foundational to proteomics and the broader field of metabolomics. The compound is a well-known active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. researchgate.netresearchgate.net Consequently, robust analytical methods have been developed for its detection and quantification in biological matrices such as human plasma. researchgate.netscielo.org.mx These methods are highly relevant to proteomics as they address the challenge of identifying and quantifying specific small molecules in complex biological samples.

The analytical techniques employed, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are cornerstones of modern proteomics and metabolomics research. researchgate.netresearchgate.net The development of these assays for (S)-α-Methoxy-2-naphthylacetic acid (often referred to as 6-methoxy-2-naphthylacetic acid or 6-MNA in this context) showcases the strategies used to achieve high sensitivity and specificity. researchgate.net

Derivatization , a key technique in analytical chemistry to enhance the detectability of molecules, is a common practice for carboxylic acids like (S)-α-Methoxy-2-naphthylacetic acid . Esterification of the carboxylic acid group, for instance, can improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or enhance its ionization efficiency for LC-MS analysis. Although specific derivatization protocols for this compound in proteomics workflows are not widely published, the principles of derivatizing acidic protons are well-established and applicable.

The following table summarizes the key analytical parameters for the detection of 6-methoxy-2-naphthylacetic acid in human plasma, demonstrating the precision and accuracy required in bioanalytical methods that are transferable to proteomics studies. researchgate.net

| Analytical Parameter | Value |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Dynamic Linear Range | 0.20-60.00 µg/mL |

| Mean Correlation Coefficient (r) | ≥ 0.9986 |

| Intra-batch Precision (%CV) | < 7.5% |

| Inter-batch Precision (%CV) | < 7.5% |

| Accuracy (% Bias) | -5.8% to +0.2% |

Development of Novel Chiral Probes and Reagents for Chemical Biology

The chirality of (S)-α-Methoxy-2-naphthylacetic acid makes it a valuable building block for the development of novel chiral probes and reagents in chemical biology. Its primary application in this area is as a chiral derivatizing agent (CDA) to determine the enantiomeric purity and absolute configuration of other chiral molecules, particularly alcohols and amines.

The underlying principle involves the reaction of the chiral acid with a racemic or enantiomerically enriched alcohol or amine to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated and quantified using chromatographic techniques like HPLC or analyzed by NMR spectroscopy. The distinct chemical shifts observed in the NMR spectra of the diastereomeric products allow for the determination of the enantiomeric excess (e.e.) of the original sample.

A closely related compound, (S)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP), has been demonstrated as a powerful chiral auxiliary for the enantioresolution of alcohols and the determination of their absolute configurations using the ¹H NMR anisotropy method. mdpi.com The naphthyl group in these reagents plays a crucial role in inducing significant chemical shift differences between the diastereomeric derivatives, facilitating their analysis. mdpi.com

The utility of (S)-α-Methoxy-2-naphthylacetic acid and its analogs extends to their use as chiral ligands in asymmetric synthesis. For instance, (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid, a structurally similar compound, can be employed as a chiral ligand in the synthesis of organotin (IV) carboxylate metal complexes. researchgate.net This highlights the potential of this class of compounds to serve as scaffolds for the design of new chiral catalysts and probes for stereoselective transformations.

Theoretical and Computational Chemistry Studies

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules like (S)-α-Methoxy-2-naphthylacetic acid . These theoretical studies complement experimental findings and aid in the rational design of new applications.

Conformational Analysis and Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Chiroptical Properties)

The biological activity and chiral recognition capabilities of (S)-α-Methoxy-2-naphthylacetic acid are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods, particularly Density Functional Theory (DFT), are widely used to perform conformational analyses and predict spectroscopic properties. eurjchem.com

A conformational search can identify the most stable low-energy conformers of the molecule in the gas phase or in solution. These calculations typically involve the systematic rotation of single bonds, such as the C-C bond connecting the stereocenter to the naphthalene (B1677914) ring and the C-O bond of the methoxy (B1213986) group. The relative energies of the different conformers determine their population at a given temperature.

Once the stable conformers are identified, their spectroscopic properties can be predicted. For example, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated chemical shifts with experimental data, the predominant conformation in solution can be determined.

Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are also amenable to computational prediction. These properties are highly sensitive to the stereochemistry and conformation of the molecule. Theoretical calculations of ECD spectra can be used to assign the absolute configuration of the chiral center by matching the calculated spectrum with the experimentally measured one.

The table below presents typical computational data that can be generated for (S)-α-Methoxy-2-naphthylacetic acid based on DFT calculations.

| Computational Parameter | Description |

| Method/Basis Set | e.g., B3LYP/6-31G(d) |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Relative Conformational Energies | Energy difference between stable conformers (kcal/mol) |

| Calculated NMR Chemical Shifts | ¹H and ¹³C chemical shifts (ppm) |

| Predicted Optical Rotation | [α]D value |

| Calculated ECD Spectrum | Wavelength (nm) and molar ellipticity |

Reaction Mechanism Elucidation and Transition State Modeling for Stereoselective Processes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For processes involving (S)-α-Methoxy-2-naphthylacetic acid or its derivatives as chiral auxiliaries, computational modeling can map out the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states.

For instance, in a reaction where (S)-α-Methoxy-2-naphthylacetic acid is used as a chiral auxiliary to control the stereochemical outcome of a reaction at a different molecule, DFT calculations can be used to model the transition states of the competing pathways leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states determines the stereoselectivity of the reaction. A higher energy difference corresponds to a higher enantiomeric or diastereomeric excess.

Theoretical studies on the stereoselective hydrolysis of naproxen (B1676952), a close structural analog, have utilized DFT to understand why the (S)-enantiomer is preferentially hydrolyzed. Such studies investigate the geometric and electronic properties of the transition states to explain the observed selectivity. Similarly, transition state modeling has been extensively used to rationalize the high stereoselectivity observed in reactions employing Evans chiral auxiliaries, providing a framework for understanding how covalently attached chiral molecules can direct the stereochemical course of a reaction.

By calculating the activation energies for the different possible reaction pathways, researchers can predict which stereoisomer will be the major product. These computational investigations provide a detailed, atomistic understanding of the factors controlling stereoselectivity, such as steric hindrance and electronic interactions in the transition state. This knowledge is crucial for the optimization of existing stereoselective reactions and the design of new, more efficient chiral auxiliaries and catalysts.

Future Directions and Emerging Research Frontiers for S a Methoxy 2 Naphthylacetic Acid

Exploration of New Asymmetric Synthetic Methodologies and Transformations Utilizing the Compound

The unique chiral scaffold of (S)-α-Methoxy-2-naphthylacetic acid presents significant opportunities for the development of novel asymmetric synthetic methods. Its future utility in this domain is being explored in several key areas:

As a Chiral Ligand: The carboxylate group of (S)-α-Methoxy-2-naphthylacetic acid can coordinate to metal centers, making it a candidate for use as a chiral ligand in asymmetric catalysis. Research has already demonstrated its application in the synthesis of organotin (IV) carboxylate metal complexes sigmaaldrich.com. Future investigations could expand its use with a broader range of transition metals to catalyze a variety of asymmetric transformations, such as hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. The development of "chiral-at-metal" catalysts, where the chirality is centered at the metal atom coordinated to ligands like (S)-α-Methoxy-2-naphthylacetic acid, represents a promising frontier for creating highly selective catalysts nih.gov.

As a Chiral Derivatizing Agent: The compound has been identified as an excellent chiral anisotropic NMR reagent. It is used to determine the absolute configuration of secondary alcohols, a critical step in the characterization of new chiral molecules chemodex.com. Further research could refine and expand its application for the stereochemical determination of a wider range of functional groups, enhancing its role as a tool in stereoselective synthesis.

As a Chiral Building Block: The inherent chirality of (S)-α-Methoxy-2-naphthylacetic acid makes it a valuable starting material for the synthesis of more complex chiral molecules. Its naphthalene (B1677914) core and acidic functional group can be modified through various organic reactions to build new enantiomerically pure compounds with potential applications in materials science and medicinal chemistry. For instance, its derivatives could be explored as chiral monomers for the synthesis of novel polymers with unique optical or recognition properties.

The following table summarizes potential areas of exploration for new synthetic methodologies:

| Research Area | Potential Application of (S)-α-Methoxy-2-naphthylacetic acid | Desired Outcome |

| Asymmetric Catalysis | Development of novel chiral metal-ligand complexes. | Highly enantioselective catalysts for a broad range of chemical reactions. |

| Stereochemical Analysis | Expanded use as a chiral derivatizing agent for NMR spectroscopy. | A versatile and reliable tool for determining the absolute configuration of diverse molecules. |

| Chiral Synthesis | Utilization as a scaffold for the synthesis of complex, enantiopure molecules. | Access to new chiral compounds with novel properties and potential applications. |

Integration into High-Throughput Screening and Automated Synthesis Platforms for Chiral Molecule Discovery

The discovery of new chiral drugs and materials is increasingly reliant on high-throughput screening (HTS) and automated synthesis platforms. The integration of (S)-α-Methoxy-2-naphthylacetic acid and its derivatives into these modern discovery workflows is a key area for future development.

Inclusion in HTS Libraries: Compound libraries for HTS are curated collections of chemicals used to identify "hits" against biological targets thermofisher.com. Given the established biological activity of profens, including (S)-α-Methoxy-2-naphthylacetic acid as a core structure in diverse chemical libraries could lead to the discovery of new therapeutic agents for a range of diseases. Focused libraries, designed to target specific enzyme families or receptors, could be enriched with derivatives of this compound to increase the probability of finding potent and selective modulators.

Automated Synthesis of Derivatives: Automated synthesis platforms can rapidly generate large numbers of new chemical entities for screening nih.gov. Developing automated synthetic routes to create a wide array of derivatives of (S)-α-Methoxy-2-naphthylacetic acid would significantly accelerate the drug discovery process. This could involve, for example, the automated esterification or amidation of the carboxylic acid group with a diverse set of alcohols and amines, creating libraries of prodrugs or compounds with altered pharmacokinetic properties google.comgoogle.com.

The table below outlines the potential for integrating (S)-α-Methoxy-2-naphthylacetic acid into modern discovery platforms:

| Platform | Role of (S)-α-Methoxy-2-naphthylacetic acid | Goal |

| High-Throughput Screening (HTS) | Core scaffold for the design of diverse and focused screening libraries. | Discovery of new chiral molecules with novel biological activities. |

| Automated Synthesis | Parent compound for the rapid, automated generation of derivative libraries. | Accelerated lead optimization and discovery of compounds with improved properties. |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to chemical manufacturing. Future research on (S)-α-Methoxy-2-naphthylacetic acid will increasingly focus on sustainable practices for both its synthesis and its lifecycle.

Greener Synthetic Routes: Traditional syntheses of profens have often involved harsh reagents and generated significant waste. Newer, greener approaches to the synthesis of (S)-α-Methoxy-2-naphthylacetic acid (Naproxen) are being actively explored. These include:

Improving Atom Economy: Redesigning synthetic pathways to maximize the incorporation of all materials used in the process into the final product slideshare.net.

Catalytic Methods: The use of reusable solid acid catalysts, such as Preyssler and Keggin-type heteropolyacids, offers an environmentally benign alternative to traditional liquid acid catalysts researchgate.net.

Biocatalysis and Chemo-enzymatic Synthesis: Employing enzymes, such as lipases, can achieve high enantioselectivity under mild conditions, reducing the need for chiral auxiliaries and resolution steps that can be inefficient and wasteful capes.gov.brsemanticscholar.org. For instance, lipase (B570770) from Burkholderia cepacia has been used for the highly enantioselective hydrolysis in the synthesis of related naphthylmethoxyacetic acids capes.gov.br.

Sustainable Applications and Environmental Fate: Beyond its synthesis, the environmental impact of the compound's use is also a subject of research. Studies on the adsorption of naproxen (B1676952) using materials derived from agricultural waste, such as pepper stalks, point towards new methods for its removal from wastewater, contributing to a more circular economy researchgate.net.

The following table highlights key areas in the development of green chemistry approaches for (S)-α-Methoxy-2-naphthylacetic acid:

| Green Chemistry Approach | Specific Research Focus | Desired Outcome |

| Sustainable Synthesis | Development of biocatalytic and chemo-enzymatic routes. | Highly selective and efficient synthesis with reduced environmental impact. |

| Green Catalysis | Use of reusable solid acid catalysts. | Elimination of hazardous and corrosive liquid acids from the synthetic process. |

| Waste Reduction | Optimization of synthetic routes to improve atom economy. | Minimization of chemical waste and more efficient use of resources. |

| Environmental Remediation | Development of bio-based adsorbents for removal from water. | Sustainable methods to mitigate the environmental presence of the compound. |

Q & A

Q. What are the critical safety protocols for handling (S)-α-Methoxy-2-naphthylacetic acid in laboratory settings?

- Methodological Answer : Based on SDS data, researchers must adhere to strict PPE requirements:

- Gloves : Use nitrile rubber gloves (minimum thickness: 0.11 mm; penetration time: 480 minutes) for both full and splash contact .

- Respiratory Protection : Use N99 (US) or P2 (EN 143) respirators if engineering controls are insufficient. Full-face supplied-air respirators are recommended as primary protection in high-exposure scenarios .

- Storage : Store in a cool, dry, and ventilated area, avoiding direct sunlight. Follow OSHA and IARC guidelines for carcinogen handling if concentrations ≥0.1% are suspected .

Q. How can researchers verify the enantiomeric purity of (S)-α-Methoxy-2-naphthylacetic acid?

- Methodological Answer : Enantiomeric purity can be assessed via:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with UV detection at 220–280 nm, referencing retention times against certified standards.

- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values (e.g., (S)-enantiomers of structurally similar acids show rotations between +50° to +150°) .

Q. What are the key physicochemical properties of (S)-α-Methoxy-2-naphthylacetic acid relevant to experimental design?

- Methodological Answer : Critical properties include:

- Melting Point : 101–104°C (used to confirm compound identity and purity) .

- Solubility : Likely polar organic solvents (e.g., methanol, DMSO) due to carboxylic acid and methoxy groups. Conduct solubility tests in incremental solvent ratios.

- Stability : Avoid prolonged exposure to oxidizers or high temperatures, as ester and carboxylic acid groups may degrade .

Advanced Research Questions

Q. How can conflicting carcinogenicity data for (S)-α-Methoxy-2-naphthylacetic acid be resolved?

- Methodological Answer : Discrepancies arise from concentration thresholds (e.g., IARC classifies components as carcinogenic at ≥0.1%, while California Prop 65 excludes the compound). To resolve:

Quantitative Analysis : Use LC-MS to confirm component concentrations in batches.

Literature Review : Cross-reference SDS data with peer-reviewed toxicology studies (e.g., Ames test for mutagenicity).

Risk Assessment : Apply ALARA principles if carcinogenicity is uncertain, limiting exposure via fume hoods and closed systems .

Q. What synthetic strategies optimize yield in the preparation of (S)-α-Methoxy-2-naphthylacetic acid?

- Methodological Answer : Key strategies include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) for enantioselective methoxylation of 2-naphthylacetic acid precursors.

- Protection/Deprotection : Protect the carboxylic acid group during methoxylation to prevent side reactions.

- Scale-Up Considerations : Monitor reaction kinetics via in-situ FTIR to identify bottlenecks (e.g., steric hindrance at the α-position) .

Q. How can researchers assess ecological impacts of (S)-α-Methoxy-2-naphthylacetic acid despite limited ecotoxicity data?

- Methodological Answer : Apply predictive models and surrogate

Q. What analytical methods are suitable for detecting trace impurities in (S)-α-Methoxy-2-naphthylacetic acid?

- Methodological Answer : Employ hyphenated techniques:

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization.

- HPLC-MS/MS : Identify non-volatile byproducts (e.g., diastereomers or oxidation products) using a C18 column and MRM transitions .

Regulatory and Compliance Considerations

Q. What regulatory classifications apply to transporting (S)-α-Methoxy-2-naphthylacetic acid?

- Methodological Answer : The compound is classified under:

- DOT/IATA/IMDG : UN 2811 (Toxic Solid, Organic, n.o.s.), Packing Group III. Ship in sealed containers with hazard labels and SDS documentation .

- OSHA Compliance : Maintain exposure records and provide annual training under 29 CFR 1910.1200 .

Data Contradiction and Validation

Q. How should researchers address the lack of ecotoxicological data in risk assessments?

- Methodological Answer : Implement tiered testing:

Tier 1 : Acute toxicity assays (e.g., Daphnia magna 48-hour LC50) under OECD 202 guidelines.

Tier 2 : Chronic studies (e.g., algal growth inhibition, OECD 201) if Tier 1 results indicate risk.

Uncertainty Factors : Apply a 10–100× safety margin when extrapolating from surrogate data .

Experimental Design Challenges

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.